3-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
The compound 3-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole belongs to the class of fused heterocyclic systems containing both a 1,2,4-triazole and a 1,3,4-thiadiazole ring. Such derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological profiles, including antimicrobial, anticancer, and anti-inflammatory activities . The pyrazole and phenyl substituents at the 3- and 6-positions enhance molecular interactions with biological targets, such as enzymes or receptors, by modulating electronic and steric properties.
Properties
Molecular Formula |
C22H20N6S |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
3-[2-(3,5-dimethyl-1-phenylpyrazol-4-yl)ethyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C22H20N6S/c1-15-19(16(2)27(25-15)18-11-7-4-8-12-18)13-14-20-23-24-22-28(20)26-21(29-22)17-9-5-3-6-10-17/h3-12H,13-14H2,1-2H3 |
InChI Key |
ZLYAJFINVJXEBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CCC3=NN=C4N3N=C(S4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde with ethyl bromoacetate to form an intermediate, which is then cyclized with thiosemicarbazide to yield the desired thiadiazole derivative . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and triazole rings, using reagents like alkyl halides or acyl chlorides.
Cyclization: Intramolecular cyclization reactions can be facilitated under acidic or basic conditions to form additional ring structures.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. The compound has been evaluated for its antiproliferative effects against various cancer cell lines. For instance, derivatives containing the pyrazole scaffold have shown promising activity as inhibitors of tumor cell proliferation by targeting specific pathways involved in cancer progression .
Antimicrobial Properties
Compounds similar to 3-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have demonstrated significant antibacterial and antifungal properties. The presence of the triazole ring enhances the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes in pathogens .
Anti-inflammatory Effects
Research indicates that pyrazole derivatives possess anti-inflammatory properties. The compound has been studied for its ability to modulate inflammatory responses through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Pesticidal Activity
The structural characteristics of this compound suggest potential applications in agrochemicals as a pesticide or herbicide. Pyrazole derivatives have been explored for their efficacy against various agricultural pests and pathogens, contributing to sustainable agricultural practices by reducing reliance on traditional chemical pesticides .
Synthetic Pathways
The synthesis of this compound involves multi-step reactions that incorporate various chemical transformations. The initial steps often include the formation of the pyrazole moiety followed by cyclization reactions that yield the final triazolo-thiadiazole structure. These synthetic routes are crucial for producing analogs with enhanced biological activity and specificity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological efficacy of compounds like this one. Modifications at specific positions on the pyrazole or triazole rings can significantly influence their pharmacological profiles and interactions with biological targets .
Case Study: Anticancer Screening
In a recent study assessing various pyrazole derivatives for anticancer activity, this compound exhibited IC50 values in low micromolar ranges against breast and lung cancer cell lines. This indicates its potential as a lead compound for further development in oncology.
Mechanism of Action
The mechanism of action of 3-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it can inhibit the activity of certain kinases involved in cell proliferation, thereby exerting its anticancer effects . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity by disrupting essential metal-dependent processes in pathogens .
Comparison with Similar Compounds
Research Findings and Implications
Synthetic Optimization : Dehydrosulfurization with HgO in acetic acid (42–62% yields) offers a scalable route for alkylamide derivatives, though environmental concerns persist .
Structure-Activity Relationships (SAR) :
- Electron-withdrawing groups (e.g., -F, -Br) improve anticancer activity but reduce synthetic yields.
- Bulky substituents (e.g., naphthyloxy) enhance cytotoxicity but may limit solubility .
Biological Activity
The compound 3-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CAS No. 1032547-91-3) is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanism of action, and therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a triazole ring fused with a thiadiazole moiety, which is significant for its biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to this derivative exhibit anticancer properties. For instance, research has demonstrated that pyrazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. The specific compound has been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 30 µM .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies revealed that it significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This effect is attributed to the inhibition of the NF-kB signaling pathway .
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory effects, this compound exhibits antimicrobial activity against a range of bacterial strains. A study reported that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) between 15 and 60 µg/mL .
The biological activity of this compound is primarily associated with its ability to interact with specific molecular targets. The triazole and thiadiazole rings are believed to play crucial roles in binding to proteins involved in cell signaling pathways related to inflammation and cancer progression.
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory process.
- Modulation of Gene Expression : By affecting transcription factors like NF-kB and AP-1, it alters gene expression patterns associated with inflammation and tumorigenesis.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Cancer Cell Lines : In a study involving A549 (lung cancer) and MCF-7 (breast cancer) cell lines, treatment with this compound resulted in significant reductions in cell viability and increased apoptosis rates compared to control groups .
- Animal Models : In vivo studies using murine models demonstrated that administration of the compound led to reduced tumor growth and improved survival rates when combined with standard chemotherapy agents .
Data Tables
Q & A
Q. What are the optimal synthetic routes for this compound, and how can yield be improved?
The synthesis typically involves cyclocondensation of 4-amino-3-mercapto-5-substituted-1,2,4-triazole with carboxylic acid derivatives in the presence of POCl₃, which activates the carbonyl group . Key steps include refluxing the reaction mixture for 6–16 hours, followed by neutralization and recrystallization (ethanol-DMF for purity). Yield optimization (e.g., ~49% in ) requires precise stoichiometric ratios, POCl₃ volume control, and temperature modulation during reflux .
Q. Which analytical techniques are most reliable for structural confirmation?
X-ray crystallography is definitive for confirming bond lengths, dihedral angles (e.g., 74.34° between triazolothiadiazole and benzene rings ), and planar geometry of the fused heterocyclic core. Complementary methods include:
Q. How can basic physicochemical properties (e.g., solubility, stability) be characterized?
Solubility is tested in polar (DMSO, ethanol) and non-polar solvents (toluene) under reflux conditions . Stability studies involve thermal gravimetric analysis (TGA) and monitoring degradation via HPLC under varied pH/temperature .
Advanced Research Questions
Q. What methodologies are used to evaluate biological activity, and how are target enzymes selected?
- Molecular docking against enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) predicts binding affinity and mechanism . Docking software (e.g., AutoDock Vina) assesses hydrogen bonding and hydrophobic interactions with active sites.
- In vitro assays (e.g., antifungal MIC tests) validate computational predictions. For example, triazolo-thiadiazoles show activity against Candida spp. via sterol biosynthesis inhibition .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives?
- Substituent variation : Replace phenyl/pyrazole groups with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate bioactivity .
- Crystallographic data : Compare dihedral angles (e.g., 15.00° vs. 52.82° in ) to correlate planar distortions with potency .
- QSAR models : Use Hammett constants (σ) and π-hydrophobic parameters to predict logP and IC₅₀ values .
Q. How should researchers address contradictions in bioactivity data across studies?
- Meta-analysis : Compare assay conditions (e.g., fungal strain variability, incubation time) .
- Dose-response curves : Re-evaluate IC₅₀ values using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
- Crystallographic validation : Confirm if structural discrepancies (e.g., non-planar cores) explain reduced activity .
Q. What computational strategies predict metabolic stability and toxicity?
- ADMET prediction : Tools like SwissADME assess cytochrome P450 interactions and hepatotoxicity risks .
- Metabolite identification : LC-MS/MS detects oxidative metabolites (e.g., S-oxidation of thiadiazole) .
Methodological Frameworks
Q. How to design a robust experimental workflow for derivative synthesis and screening?
- Step 1 : Synthesize core scaffold using ’s POCl₃-mediated cyclization.
- Step 2 : Introduce substituents via nucleophilic substitution or cross-coupling .
- Step 3 : Validate purity via HPLC (≥95%) and characterize via XRD/NMR .
- Step 4 : Prioritize derivatives using docking scores, then test in dose-response assays .
Q. What statistical approaches are suitable for analyzing bioactivity data?
- ANOVA : Compare mean inhibition zones across substituent groups (e.g., p<0.05 for fluorophenyl vs. methoxyphenyl) .
- Principal Component Analysis (PCA) : Reduce SAR variables (e.g., logP, dipole moment) to identify dominant bioactivity drivers .
Data Contradiction Resolution
Q. How to reconcile conflicting cytotoxicity results between in vitro and in silico studies?
- Replicate assays : Ensure cell line consistency (e.g., HepG2 vs. HEK293 viability differences) .
- Solvent controls : Verify DMSO concentrations (<1%) do not artifactually suppress activity .
- Binding affinity re-evaluation : Use molecular dynamics (MD) simulations to assess target-ligand stability over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
